rac-5-Isopropylcarbonyloxymethyl Tolterodine

CAS No.:

Cat. No.: VC17993546

Molecular Formula: C26H37NO3

Molecular Weight: 411.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H37NO3 |

|---|---|

| Molecular Weight | 411.6 g/mol |

| IUPAC Name | [3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |

| Standard InChI | InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3 |

| Standard InChI Key | UEMMFPSHISRHIK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Introduction

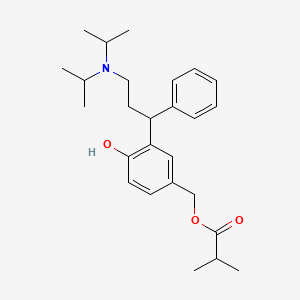

Chemical Identity and Structural Characteristics

rac-5-Isopropylcarbonyloxymethyl Tolterodine is defined by the molecular formula C₂₆H₃₇NO₃ and a molecular weight of 411.59 g/mol . The compound features a racemic mixture of enantiomers, indicated by the "rac" prefix, which arises from the presence of a chiral center at the carbon atom attached to the isopropylcarbonyloxymethyl group. The structural backbone includes a substituted benzylphenol moiety linked to a tertiary amine via a propyl chain, as illustrated by its SMILES notation:

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 .

The InChIKey UEMMFPSHISRHIK-UHFFFAOYSA-N further confirms its unique stereochemical configuration . A key distinction from Tolterodine lies in the addition of the isopropylcarbonyloxymethyl group at the 5-position of the benzylphenol ring, which alters its physicochemical properties and metabolic stability.

Synthesis and Metabolic Pathways

The synthesis of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves multi-step organic transformations. While explicit protocols are scarce in public literature, analogous routes for Tolterodine derivatives suggest a strategy starting with the protection of the phenolic hydroxyl group, followed by alkylation with isopropyl chloroformate . A critical intermediate, 5-hydroxymethyl Tolterodine, is likely acylated to introduce the isopropylcarbonyl moiety, as inferred from impurity profiles of Tolterodine-based pharmaceuticals .

Metabolically, this compound may serve as a precursor or intermediate in the biotransformation of Tolterodine. Deuterated analogs, such as rac-Desisopropyl Tolterodine-d7 (CAS 480432-14-2), highlight the role of isotopic labeling in tracking metabolic pathways. The isopropylcarbonyl group could influence hepatic clearance rates, potentially extending the compound’s half-life compared to non-acylated metabolites.

Analytical Characterization and Quality Control

Analytical data for rac-5-Isopropylcarbonyloxymethyl Tolterodine are critical for ensuring purity in research settings. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M + Na]⁺ at m/z 434.27, consistent with its molecular formula . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the isopropylcarbonyloxymethyl group, including a triplet at δ 1.44 ppm (CH₃) and a quartet at δ 4.53 ppm (OCH₂) .

Chromatographic methods, such as reverse-phase HPLC, are employed to separate enantiomers and quantify impurities. For example, Tolterodine Impurity 5 (CAS 173948-30-6), a structurally related compound, is monitored using validated protocols with a detection limit of ≤0.1% . These methods ensure compliance with regulatory standards for pharmaceutical intermediates.

Research Applications and Future Directions

Current applications of rac-5-Isopropylcarbonyloxymethyl Tolterodine are predominantly confined to preclinical research. Its primary roles include:

-

Metabolic Tracing: Deuterated variants enable precise tracking of Tolterodine’s disposition in biological systems.

-

Impurity Profiling: As a recognized impurity in Tolterodine synthesis, it aids in quality control during drug manufacturing .

-

SAR Studies: Modifications at the 5-position inform the design of next-generation mAChR antagonists with improved selectivity.

Future investigations could explore its potential as a prodrug, leveraging enzymatic cleavage of the isopropylcarbonyl group to modulate bioavailability. Additionally, comparative studies with non-racemic analogs may elucidate enantiomer-specific therapeutic advantages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume